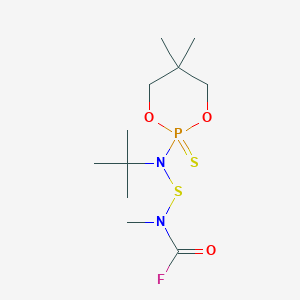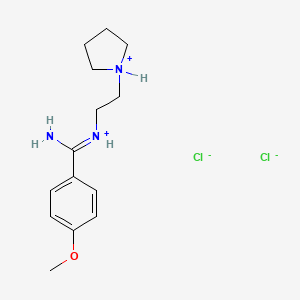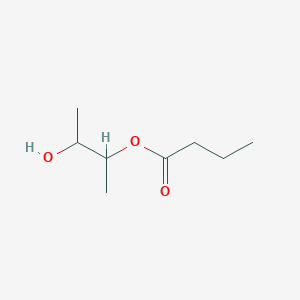
Butan-2,3-diol monobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2,3-diol monobutyrate is an organic compound with the molecular formula C10H20O3 It is a derivative of butanediol, specifically 2,3-butanediol, where one of the hydroxyl groups is esterified with butyric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butan-2,3-diol monobutyrate can be synthesized through the esterification of 2,3-butanediol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2,3-diol monobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Aplicaciones Científicas De Investigación
Butan-2,3-diol monobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: It is used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of butan-2,3-diol monobutyrate involves its hydrolysis to release 2,3-butanediol and butyric acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 2,3-butanediol can participate in various metabolic pathways, while butyric acid can act as a signaling molecule or energy source in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanediol: A diol with similar chemical properties but without the ester linkage.
Butyl butyrate: An ester with a similar structure but derived from butanol and butyric acid.
Ethyl butyrate: Another ester with similar properties but derived from ethanol and butyric acid.
Uniqueness
Butan-2,3-diol monobutyrate is unique due to its dual functionality as both an ester and a diol. This allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-hydroxybutan-2-yl butanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-8(10)11-7(3)6(2)9/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
CMZLDPHMYGCLEY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



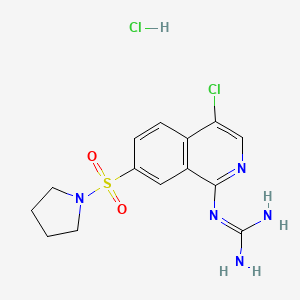

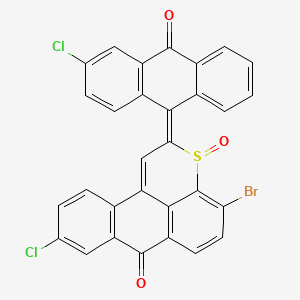
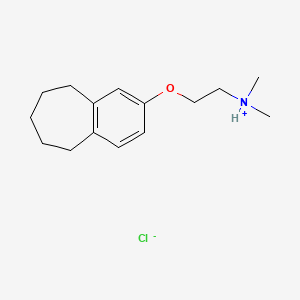
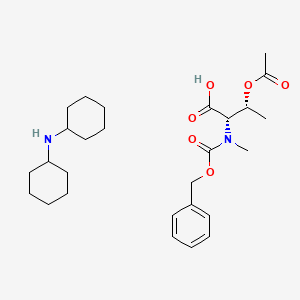

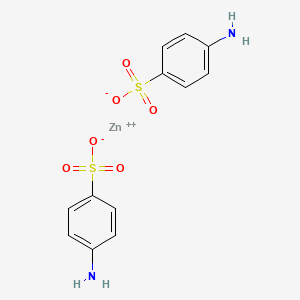
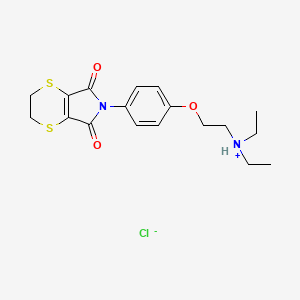

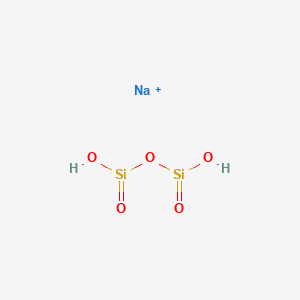
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
